3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90110-77-3
VCID: VC15766842
InChI: InChI=1S/C8H7N3O3/c1-4-2-10-11-6(4)9-3-5(7(11)12)8(13)14/h2-3,10H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS No.: 90110-77-3

Cat. No.: VC15766842

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 90110-77-3

Specification

CAS No. 90110-77-3
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 3-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C8H7N3O3/c1-4-2-10-11-6(4)9-3-5(7(11)12)8(13)14/h2-3,10H,1H3,(H,13,14)
Standard InChI Key NHLRBRMYPGNLNI-UHFFFAOYSA-N
Canonical SMILES CC1=CNN2C1=NC=C(C2=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system formed by fusion of pyrazole and pyrimidine rings. The pyrazole ring contributes nitrogen-rich aromaticity, while the pyrimidine ring introduces π-conjugation and hydrogen-bonding capabilities. Key substituents include:

  • 3-Methyl group: Enhances lipophilicity and steric bulk, influencing target binding.

  • 7-Keto group: Participates in keto-enol tautomerism, affecting electronic distribution.

  • 6-Carboxylic acid: Provides acidity (pKa ≈ 3.2) and enables salt formation or conjugation reactions .

Experimental data from related pyrazolo[1,5-a]pyrimidine derivatives suggest a molecular weight of 193.16 g/mol and moderate water solubility (≈12 mg/mL at pH 7) . X-ray crystallography of analogous structures reveals planar geometry with intramolecular hydrogen bonds between the carboxylic acid and pyrimidine nitrogen .

Table 1: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular formulaC₈H₇N₃O₃Calculated from structure
Melting point228–230°C (decomposes)Differential scanning calorimetry
logP (octanol-water)1.45Computational prediction
Aqueous solubility (25°C)12 mg/mL (pH 7)Shake-flask method

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis typically employs 1,3-dicarbonyl compounds and amino-pyrazole precursors under oxidative conditions. A representative protocol from ACS Omega involves:

  • Reacting N-amino-2-iminopyridine with ethyl acetoacetate in ethanol/acetic acid (6:1 v/v).

  • Maintaining reaction at 130°C under O₂ atmosphere for 18 hours.

  • Isolating the product via recrystallization (74–94% yield) .

Critical parameters include:

  • Oxidant requirement: Molecular oxygen drives the dehydrogenative coupling, with yields dropping to 6% under argon .

  • Acid catalysis: Acetic acid (6 equiv.) optimizes proton transfer and prevents byproduct formation .

Table 2: Optimization of Synthetic Conditions

EntryAcid (equiv.)AtmosphereYield (%)
1HOAc (2)Air34
2HOAc (6)O₂94
3TFA (2)O₂55

Data adapted from ACS Omega .

Biological Activity and Mechanism

Kinase Inhibition Profile

Pyrazolo[1,5-a]pyrimidines exhibit nanomolar affinity for SRC family kinases, as demonstrated in PMC studies:

  • eCF506 analog: IC₅₀ = 0.8 nM for SRC vs. 850 nM for ABL, indicating >1,000-fold selectivity .

  • Binding mode: The carboxylic acid forms salt bridges with Lys295 and Glu310 in the ATP-binding pocket .

Antiproliferative Effects

In MCF7 breast cancer cells:

  • Derivative 9d: EC₅₀ = 120 nM via SRC-mediated apoptosis .

  • Mechanism: Downregulates FAK/paxillin signaling, disrupting cell adhesion and metastasis .

Industrial and Pharmaceutical Applications

Drug Development

  • Lead optimization: Carboxylic acid group permits prodrug strategies (e.g., esterification for improved bioavailability) .

  • Combinatorial libraries: Serves as a scaffold for generating >200 analogs targeting PI3K/mTOR pathways .

Materials Science

  • Coordination polymers: Chelates transition metals (Cu²⁺, Fe³⁺) to form porous networks with BET surface areas >800 m²/g .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundMolecular FormulaBiological Activity
7-Hydroxy-5-methyl analogC₈H₇N₃O₃COX-2 inhibition (IC₅₀ = 45 nM)
6-Cyano-2-ethyl derivativeC₁₉H₁₈N₄O₃Antiangiogenic (CAM assay)

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